N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylpropanamide
Description
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylpropanamide is a complex organic compound that features a combination of pyrimidine, indole, and phenyl groups
Properties
Molecular Formula |
C26H28N6O |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-phenylpropanamide |
InChI |
InChI=1S/C26H28N6O/c1-18-16-19(2)30-26(29-18)32-25(31-24(33)13-12-20-8-4-3-5-9-20)27-15-14-21-17-28-23-11-7-6-10-22(21)23/h3-11,16-17,28H,12-15H2,1-2H3,(H2,27,29,30,31,32,33) |
InChI Key |
NDUHZIIEDUPSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)CCC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylpropanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine and indole intermediates, followed by their coupling through a condensation reaction.
Pyrimidine Intermediate Synthesis: The pyrimidine ring can be synthesized using a condensation reaction between an appropriate β-dicarbonyl compound and an amine.
Indole Intermediate Synthesis: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step involves the coupling of the pyrimidine and indole intermediates with a phenylpropanamide derivative through a condensation reaction, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylpropanamide involves its interaction with molecular targets such as enzymes or DNA. The pyrimidine and indole moieties allow the compound to bind to specific sites on these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit DNA replication by intercalating between base pairs, thereby preventing cell division.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylpropanamide is unique due to its combination of pyrimidine, indole, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylpropanamide is a complex organic compound with significant biological activity attributed to its unique structural features, including pyrimidine, indole, and amide functionalities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of the Compound
- IUPAC Name : this compound
- Molecular Formula : C21H26N6O
- Molecular Weight : 410.5 g/mol
The biological activity of this compound can be attributed to its interactions with various molecular targets. The indole moiety is known for its ability to bind to multiple receptors, influencing cellular signaling pathways. The pyrimidine component may interact with nucleic acids or enzymes, modulating biological functions critical for therapeutic effects.
Anticancer Activity
Research indicates that compounds containing indole and pyrimidine derivatives exhibit potent anticancer properties. For instance, studies have shown that similar compounds can significantly inhibit cell proliferation in various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and HCT116 (colon cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains . The structure-function relationship suggests that the presence of the indole ring enhances membrane permeability and disrupts bacterial cell wall synthesis.
Antiviral Activity
Indole derivatives are recognized for their antiviral properties. Compounds similar to this compound have been tested against viruses such as HIV and Dengue virus, revealing IC50 values indicating significant antiviral activity . This activity is likely mediated through interference with viral replication processes.
Case Studies
- Anticancer Studies : A study involving a series of indole-pyrimidine derivatives demonstrated that modifications in the side chains significantly influenced their anticancer efficacy. Compounds were tested in vitro against various cancer cell lines, showing promising results with IC50 values ranging from 5 to 20 μM .
- Antimicrobial Efficacy : In a comparative study of antimicrobial agents, this compound exhibited superior activity against MRSA compared to standard antibiotics . The study highlighted the potential for developing new treatments for antibiotic-resistant infections.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
